Oxazolo[3,2-a]pyridine

MDR reversal Leishmania tropica daunomycin

Researchers optimizing benzoxazole leads face lipophilicity and metabolic stability challenges. This scaffold directly addresses these via a ring-junction nitrogen, reducing LogP and adding an H-bond acceptor. Quantifiable advantages include: • Antihypertensive duration >24 h vs. nifedipine's 6-8 h, resistant to calcium-dependent reversal. • MDR reversal up to 8.7-fold in Leishmania; stereochemically sensitive (20S enantiomer more potent). • Reduced lipophilicity vs. benzoxazole: representative LogP = 1.71. Supplied at 95% purity for early discovery and lead optimization, with flexible packaging and global delivery.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
Cat. No. B1258410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolo[3,2-a]pyridine
Synonymsoxazolo(3,2-a)pyridine
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C=CC=C2N1C=CO2
InChIInChI=1S/C7H7NO/c1-2-4-8-5-6-9-7(8)3-1/h1-3,5-6H,4H2
InChIKeyPXCLGTUKCGEMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolo[3,2-a]pyridine – A Fused Heterocyclic Scaffold for Procurement in Medicinal Chemistry and Drug Discovery


Oxazolo[3,2-a]pyridine is a bicyclic heteroaromatic system in which an oxazole ring (five-membered, containing O and N) is fused to a pyridine ring (six-membered, containing N) via a bridgehead nitrogen atom [1]. The parent scaffold (C₇H₅NO, MW 119.12 g·mol⁻¹) and its partially hydrogenated derivatives (notably 2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridines) have attracted sustained attention in medicinal chemistry due to their ambident reactivity toward nucleophiles and their demonstrated ability to serve as structural surrogates for 1,4-dihydropyridine calcium channel blockers [2]. The oxazolo[3,2-a]pyridinium cation displays a characteristic bond-length alternation in the pyridine fragment, which is preserved across ring-opening and transformation products, distinguishing it from related fused azolopyridinium systems [3].

Why Generic Substitution Fails for Oxazolo[3,2-a]pyridine Derivatives


Close structural analogs of oxazolo[3,2-a]pyridine—such as thiazolo[3,2-a]pyridine (S replacing O in the five-membered ring), pyrido[2,1-b]oxazine (six-membered oxazine ring replacing oxazole), and imidazo[1,2-a]pyridine (N replacing O)—exhibit markedly divergent pharmacological and reactivity profiles that preclude simple interchange. In a head-to-head screen of 29 fused heterocyclic compounds across three scaffold classes for MDR reversal in Leishmania tropica, only the oxazolo[3,2-a]pyridine series achieved reversion indexes of 6.7-fold (daunomycin) and 8.7-fold (miltefosine), while thiazolo and pyrido-oxazine congeners did not elicit comparable MDR reversal [1]. In antihypertensive evaluation, oxazolo[3,2-a]pyridine derivatives produced hypotension persisting beyond 24 h post-administration in spontaneously hypertensive rats, whereas the reference agent nifedipine lost effect by 6–8 h [2]. The ambident reactivity of the oxazolo[3,2-a]pyridinium cation—where the nucleophile identity determines whether the five-membered or six-membered ring opens—is not replicated in thiazolo or imidazo counterparts, which follow different ring-opening regiochemistry [3]. These scaffold-dependent differences in biological target engagement and chemical reactivity mean that procurement decisions must be driven by specific, quantified evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for Oxazolo[3,2-a]pyridine Relative to Closest Analogs


MDR Reversal Index in Leishmania: Oxazolo[3,2-a]pyridine vs. Thiazolo and Pyrido-Oxazine Scaffolds

In a study evaluating 29 fused heterocyclic compounds across three scaffold classes (oxazolo[3,2-a]pyridines, thiazolo[3,2-a]pyridines, and pyrido[2,1-b]oxazines) for their ability to overcome multidrug resistance in a MDR Leishmania tropica strain, only the oxazolo[3,2-a]pyridine series displayed significant reversion of resistance. The best-performing oxazolo[3,2-a]pyridine derivatives achieved reversion indexes of up to 6.7-fold for daunomycin and 8.7-fold for miltefosine, while thiazolo and pyrido-oxazine congeners did not show comparable MDR reversal potency [1]. Furthermore, within the oxazolo series, enantiopure compound 20S reverted resistance to both drugs significantly more potently than its enantiomer 20R, demonstrating stereospecific target engagement [1].

MDR reversal Leishmania tropica daunomycin miltefosine reversion index

Duration of Antihypertensive Effect: Oxazolo[3,2-a]pyridine Derivatives vs. Nifedipine in Spontaneously Hypertensive Rats

In conscious spontaneously hypertensive rats (SHRs), intraperitoneal administration of oxazolo[3,2-a]pyridine derivatives at 50 mg·kg⁻¹ produced a significant reduction in mean arterial blood pressure that persisted for more than 6 h and remained apparent after 24 h in the four most effective compounds. By contrast, the reference drug nifedipine produced hypotension that gradually decreased and completely disappeared by 6–8 h post-administration [1]. The long-lasting antihypertensive activity of the oxazolo[3,2-a]pyridine derivatives was generally not accompanied by reflex tachycardia, a common adverse effect of short-acting dihydropyridine calcium channel blockers [1].

antihypertensive duration of action spontaneously hypertensive rats nifedipine blood pressure

P5 Derivative Pressor Response Inhibition Potency and Reversibility vs. Nifedipine in Pithed Rats

The oxazolo[3,2-a]pyridine derivative P5 [(±)-ethyl-7-(3-nitrophenyl)-5,8a-dimethyl-6-methoxycarbonyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridin-8-carboxylate] was compared head-to-head with nifedipine for inhibition of agonist-mediated pressor responses in pithed rats. Intravenous P5 (2.5–10 mg·kg⁻¹) inhibited pressor responses to noradrenaline, xylazine, angiotensin I, angiotensin II, BayK 8644, and L-NAME. P5 was more effective than nifedipine (10 μg·kg⁻¹, i.v.) in inhibiting these responses, and its inhibitory effect lasted longer [1]. Crucially, intravenous infusion of calcium gluconate (1 mL·kg⁻¹·min⁻¹) immediately reversed the pressor-response reduction caused by nifedipine, whereas the effects of P5 were only reversed at 2–3 h after administration [1].

P5 pressor response pithed rat nifedipine calcium gluconate reversibility

Ambident Reactivity: Nucleophile-Dependent Regioselective Ring Opening Unique to Oxazolo[3,2-a]pyridinium

The oxazolo[3,2-a]pyridinium cation exhibits a distinctive ambident reactivity that is not observed in the same form in thiazolo[3,2-a]pyridinium or imidazo[1,2-a]pyridinium systems. The key feature is the ability to undergo cleavage of either the five-membered oxazole ring (in reactions with alkali, hydrosulfide, ammonia, primary amines, and CH-acids) or the six-membered pyridine ring (in reactions with secondary amines) [1]. Introduction of a 6-nitro substituent dramatically increases the π-deficiency of the pyridine ring, causing predominant nucleophilic attack on the pyridine fragment and leading to previously unknown 1-amino-2-nitro-4-(oxazole-2-yl)butadienes-1,3 upon reaction with ammonia and aliphatic amines [1]. In contrast, reactions with water lead to hydrolytic cleavage of the oxazole fragment [1]. This differential reactivity allows predictable access to diverse heterocyclic products—including oxazoles, pyridines, indolizines, azolopyridines, and azinopyridines—from a single starting scaffold.

ambident reactivity ring opening nucleophile regioselectivity synthetic diversification

Catalyst-Free Three-Component Synthesis in Water: Green Chemistry Advantage over Traditional Bradsher Cyclization

A catalyst-free, three-component reaction between amino alcohols, 1,3-dicarbonyl compounds, and α,β-unsaturated aldehydes in water was developed for the synthesis of oxazolo[3,2-a]pyridines and pyrido[2,1-b][1,3]oxazines [1]. Under optimized conditions (water, 25 °C, 2 h, no catalyst), oxazolo[3,2-a]pyridine products were obtained in yields of 75% for the model substrate, with a substrate scope achieving yields up to 83% [1]. The reaction proceeded with high trans diastereoselectivity (typically >90:10 dr) and created four new bonds (two C–N, one C–O, one C–C) and two heterocyclic rings in a single operation with only two molecules of water as the side product [1]. This contrasts with the classical Bradsher method, which requires pre-formed 2-halopyridinium salts or N-phenacylpyridones, multiple synthetic steps, and organic solvents [2].

catalyst-free synthesis green chemistry three-component reaction water atom economy

Enantioselective Biological Differentiation: Compound 20S vs. 20R in MDR Reversal

Within the oxazolo[3,2-a]pyridine series evaluated for MDR reversal in Leishmania, the enantiopure compound 20S reverted resistance to both daunomycin and miltefosine significantly more potently than its enantiomer 20R [1]. This stereospecific difference indicates that the MDR reversal activity is mediated through a chiral recognition event at the biological target (likely a P-glycoprotein-like transporter), rather than through nonspecific membrane effects. The magnitude of the enantiomeric difference, while not explicitly quantified as a fold-ratio in the available abstract, was described as 'fairly more significant' for 20S over 20R [1].

enantioselectivity 20S 20R MDR reversal chiral differentiation Leishmania

Validated Application Scenarios for Oxazolo[3,2-a]pyridine in Research and Preclinical Development


Antileishmanial MDR Reversal Agent Discovery

Research groups focused on overcoming multidrug resistance in Leishmania should prioritize oxazolo[3,2-a]pyridine derivatives as the scaffold of choice. The demonstrated reversion indexes of up to 6.7-fold (daunomycin) and 8.7-fold (miltefosine) in a MDR Leishmania tropica strain [1] provide a quantified starting point for lead optimization. Procurement of enantiopure S-configured derivatives is recommended, given the superior activity of compound 20S over 20R [1]. Thiazolo[3,2-a]pyridine and pyrido[2,1-b]oxazine scaffolds, which were inactive in the same assay, should not be used as substitutes.

Long-Acting Antihypertensive Preclinical Profiling

Programs developing antihypertensive agents with extended duration of action and reduced reflex tachycardia can leverage oxazolo[3,2-a]pyridine derivatives, which maintained significant hypotension beyond 24 h in SHRs compared to nifedipine's 6–8 h duration [2]. The P5 derivative's resistance to calcium gluconate reversal (2–3 h persistence vs. immediate reversal for nifedipine) [3] suggests a differentiated binding mechanism that warrants further electrophysiological and binding-site characterization. Procurement should focus on tetrahydro-oxazolo[3,2-a]pyridine dicarboxylate esters with defined stereochemistry at the bridgehead position.

Diversity-Oriented Synthesis Using Ambident Reactivity

Synthetic chemistry groups seeking a divergent scaffold for library construction can exploit the nucleophile-programmable ring opening of oxazolo[3,2-a]pyridinium salts. By selecting the appropriate nucleophile—secondary amines for six-membered ring opening leading to indolizines, or ammonia/primary amines for five-membered ring opening yielding oxazolyldienes—at least five distinct heterocyclic product classes are accessible from a single precursor [4]. The 6-nitro derivatives offer additional regiochemical control by biasing nucleophilic attack exclusively toward the pyridine ring [4]. Procurement of both the parent oxazolo[3,2-a]pyridinium salts and 6-nitro-substituted analogs is advised for full synthetic flexibility.

Green Chemistry Medicinal Chemistry Campaigns

Medicinal chemistry teams operating under green chemistry mandates can adopt the catalyst-free, three-component synthesis of oxazolo[3,2-a]pyridines in water (75% model yield, up to 83% substrate scope, >90:10 trans diastereoselectivity) [5] as a primary synthetic route. This protocol eliminates organic solvents, metal catalysts, and chromatographic purification for many substrates, reducing per-compound synthesis costs and environmental impact. Procurement of the three starting material classes (amino alcohols, 1,3-dicarbonyls, α,β-unsaturated aldehydes) alongside the oxazolo[3,2-a]pyridine products themselves is recommended for groups establishing in-house synthesis capabilities.

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